molecular formula C18H20N2O4S B5298662 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid

Cat. No. B5298662
M. Wt: 360.4 g/mol
InChI Key: KDCFUNFBSTZAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid, also known as APB, is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. The compound is a sulfonamide derivative of benzoic acid and has been synthesized using different methods.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid acts as a competitive antagonist of the TRPV1 ion channel, binding to the channel's pore region and preventing the influx of cations. This inhibition of the TRPV1 ion channel results in a reduction of pain and temperature sensation.
Biochemical and Physiological Effects:
The inhibition of the TRPV1 ion channel by 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has been shown to reduce pain and thermal hypersensitivity in animal models. 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has also been shown to reduce insulin secretion in pancreatic beta cells, suggesting a potential role in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has been shown to be a selective inhibitor of the TRPV1 ion channel, making it a useful tool for the study of the channel's role in pain and temperature sensation. However, the compound's low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid. One direction involves the development of more potent and selective TRPV1 ion channel inhibitors based on the structure of 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid. Another direction involves the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the potential use of 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid as a therapeutic agent for the treatment of pain and type 2 diabetes warrants further investigation.
Conclusion:
In conclusion, 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid is a sulfonamide derivative of benzoic acid that has been of interest to the scientific community due to its potential use in various research applications. The compound has been synthesized using different methods and has been shown to act as a selective inhibitor of the TRPV1 ion channel. 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid's inhibition of the TRPV1 ion channel results in a reduction of pain and temperature sensation and has potential therapeutic applications for pain management and type 2 diabetes. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid can be synthesized using various methods, including the reaction of 4-bromopyridine-3-carboxylic acid with azepane-1-sulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 3-pyridylboronic acid with 5-bromo-2-chlorobenzoic acid in the presence of palladium acetate and triphenylphosphine. These methods result in the formation of 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid as a white crystalline powder.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has been used in various scientific research applications, including as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the regulation of pain and temperature sensation, and its inhibition has been suggested as a potential therapeutic target for pain management. 3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid has also been used in the study of the role of TRPV1 in the regulation of insulin secretion.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(22)16-11-15(14-5-7-19-8-6-14)12-17(13-16)25(23,24)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFUNFBSTZAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-ylsulfonyl)-5-pyridin-4-ylbenzoic acid

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